molecular formula C11H12N2O2 B14289443 3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one CAS No. 117954-10-6

3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B14289443
CAS No.: 117954-10-6
M. Wt: 204.22 g/mol
InChI Key: JBAIMCGUFYLTJL-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using acetic anhydride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of new materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethylphenyl)-1,2,4-oxadiazol-5(2H)-one is unique due to its specific oxadiazole ring structure combined with the 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

117954-10-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C11H12N2O2/c1-6-4-7(2)9(8(3)5-6)10-12-11(14)15-13-10/h4-5H,1-3H3,(H,12,13,14)

InChI Key

JBAIMCGUFYLTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=O)N2)C

Origin of Product

United States

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